molecular formula C13H14F3NO B12983835 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B12983835
M. Wt: 257.25 g/mol
InChI Key: VTYZYOACVCOHGO-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a piperidine substituent at the para position (C4) and a trifluoromethyl (CF₃) group at the ortho position (C2) of the aromatic ring. This compound combines the electron-withdrawing properties of the CF₃ group with the basicity and conformational flexibility of the piperidine moiety, making it a candidate for pharmaceutical and chemical applications.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-piperidin-1-yl-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)12-8-11(5-4-10(12)9-18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2

InChI Key

VTYZYOACVCOHGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrolysis of o-Trifluoromethyl Toluene Dichloride

  • Method: Hydrolysis of o-trifluoromethyl toluene dichloride in the presence of C1-C4 linear saturated monobasic fatty acids (e.g., acetic acid) and their alkali metal salts (e.g., sodium acetate or sodium hydroxide) under elevated temperature and pressure.
  • Conditions:
    • Temperature: 150–190 °C
    • Pressure: 0.3–0.78 MPa
    • Reaction time: 3–4 hours
  • Catalysts/Additives: Tetrabutylammonium bromide as phase transfer catalyst
  • Yields: Approximately 87–90% with high purity (~98% GC area)
  • Advantages: Simple operation, cost-effective, environmentally friendly, suitable for industrial scale production
  • Example: Using 0.5 mol o-trifluoromethyl toluene dichloride, 20% NaOH solution, and acetic acid at 160 °C and 0.45 MPa for 3 hours yielded 78.7 g of 2-(trifluoromethyl)benzaldehyde with 90.2% yield.

Palladium-Catalyzed Formylation of Aryl Iodides

  • Method: Formylation of 4-iodobenzotrifluoride using formic acid as the formyl source in the presence of palladium catalyst, triphenylphosphine, and triethylamine in toluene under inert atmosphere.
  • Conditions:
    • Temperature: 80 °C
    • Reaction time: 3–5 hours
  • Catalyst: Pd(OAc)2 supported on Fe3O4-SiO2 nanoparticles
  • Yield: Around 77%
  • Advantages: Heterogeneous catalysis allows easy catalyst recovery and reuse
  • Reference: You et al., Synthesis, 2020.

Introduction of the Piperidin-1-yl Group

The piperidinyl substituent is introduced onto the aromatic ring typically via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

  • Starting Material: 4-fluoro-2-(trifluoromethyl)benzaldehyde or halogenated derivatives
  • Reagents: Piperidine as nucleophile
  • Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or under microwave irradiation to facilitate substitution of the halogen by the piperidinyl group
  • Outcome: Formation of 4-(piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde with good regioselectivity

Palladium-Catalyzed Buchwald-Hartwig Amination

  • Method: Coupling of 4-halogen-2-(trifluoromethyl)benzaldehyde with piperidine using palladium catalysts and appropriate ligands
  • Conditions:
    • Base: Sodium tert-butoxide or potassium carbonate
    • Solvent: Toluene or dioxane
    • Temperature: 80–110 °C
  • Advantages: High yields, mild conditions, broad substrate scope

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrolysis of o-trifluoromethyl toluene dichloride NaOH or sodium acetate, acetic acid, 150–160 °C, 0.4–0.5 MPa, 3–4 h 87–90 Industrially scalable, high purity
2 Nucleophilic aromatic substitution or Pd-catalyzed amination Piperidine, DMF or toluene, Pd catalyst (if applicable), 80–110 °C 70–85 Efficient introduction of piperidinyl

Research Findings and Notes

  • The hydrolysis method for 2-(trifluoromethyl)benzaldehyde is preferred industrially due to its simplicity, cost-effectiveness, and environmental compatibility compared to other fluorination or oxidation methods.
  • Palladium-catalyzed formylation offers a complementary synthetic route with moderate yields and catalyst recyclability.
  • The introduction of the piperidinyl group is well-established via nucleophilic substitution or Buchwald-Hartwig amination, with the latter providing better control and yields in complex substrates.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence the yield and purity of the final product.
  • No direct single-step synthesis of 4-(piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde from simple precursors is reported; the synthesis relies on sequential preparation of the aldehyde intermediate followed by amination.

Chemical Reactions Analysis

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction with hydrogen and a suitable catalyst converts it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde exhibits significant biological activity, particularly as a potential anti-cancer agent. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.

Neurotransmitter Modulation

The presence of the piperidine ring suggests possible interactions with neurotransmitter systems, indicating that this compound could influence mood and behavior. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, potentially affecting pathways related to mood regulation and cognitive function . This makes it a candidate for further research in the treatment of neurological disorders.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde. These methods often involve the introduction of the trifluoromethyl group through various electrophilic fluorination techniques, followed by the synthesis of the piperidine derivative via standard organic synthesis methods. The synthetic versatility of this compound allows for modifications that can enhance its pharmacological properties.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the chemical structure of 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde can affect its biological activity. For instance, variations in substituents on the benzaldehyde moiety or alterations to the piperidine ring can lead to significant changes in potency against specific biological targets, such as cancer cells or neurotransmitter receptors .

Anti-Tuberculosis Activity

Recent studies have explored the potential of piperidine derivatives, including 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde, as inhibitors against Mycobacterium tuberculosis. In vitro assays demonstrated promising results, suggesting that modifications to this scaffold could lead to effective anti-TB agents .

Cardiovascular Applications

Research has also indicated that piperidine derivatives can exhibit antihypertensive effects. For example, compounds similar to 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde have been evaluated for their ability to lower blood pressure in animal models, showing potential for development into therapeutic agents for hypertension .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell proliferation and induce apoptosis
Neurotransmitter ModulationPossible interactions with neurotransmitter systems affecting mood and cognition
Anti-TuberculosisInhibitory effects against Mycobacterium tuberculosis
Cardiovascular EffectsPotential antihypertensive properties observed in animal studies

Mechanism of Action

The exact mechanism of action remains context-dependent. its trifluoromethyl group can influence interactions with biological targets, affecting receptor binding or enzyme inhibition.

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Structure : Piperazine ring (with an ethyl group) at C4; lacks the CF₃ group.
  • Key Differences: Piperazine introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to piperidine.

B. 3-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 204339-72-0)

  • Structure : CF₃ at C4; fluoro (F) substituent at C3.
  • Key Differences :
    • Substitution pattern shifts electronic effects: CF₃ at C4 (para to aldehyde) vs. C2 (ortho in the target).
    • The ortho-CF₃ group in the target compound may sterically hinder aldehyde reactivity, whereas the para-CF₃ in this analog allows for more planar conformations .

C. 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 1443312-21-7)

  • Structure : Piperidine connected via a methylene bridge at C2; F substituent at C4.
  • Methylation of piperidine enhances lipophilicity (logP ≈ 2.8) compared to the unsubstituted piperidine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Effects
4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde 273.3 2.5 CF₃ (electron-withdrawing), piperidine (basic, enhances solubility in acidic media)
4-(4-Ethylpiperazin-1-yl)benzaldehyde 248.3 2.1 Piperazine (polar), ethyl (lipophilic)
3-Fluoro-4-(trifluoromethyl)benzaldehyde 206.1 2.3 CF₃ (para), F (meta) → increased stability toward nucleophilic attack
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde 265.3 2.8 Methylene bridge (flexibility), 2-methylpiperidine (steric hindrance)

Biological Activity

4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H12F3N and a molecular weight of approximately 257.25 g/mol. Its structure includes a piperidine ring and a trifluoromethyl group attached to a benzaldehyde moiety, which enhances its lipophilicity and may influence its biological activity.

Research indicates that 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde exhibits significant biological activity, particularly in the following areas:

  • Anti-cancer Activity : The compound has shown potential as an anti-cancer agent. Studies suggest that it may interact with various receptors in the central nervous system, influencing pathways related to mood regulation and cognitive function. Its aldehyde functional group is reactive, allowing it to participate in various chemical reactions that could lead to biologically active derivatives.
  • Neurotransmitter Modulation : The presence of the piperidine ring suggests possible interactions with neurotransmitter systems, which could be beneficial for mood disorders and cognitive enhancement. Compounds with trifluoromethyl groups often exhibit increased metabolic stability and bioactivity, further supporting their therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-cancerInduces apoptosis in cancer cells
Neurotransmitter ModulationPotential interaction with CNS receptors
Anti-inflammatoryInhibits NF-κB activation

Case Studies

  • Anti-Cancer Effects : A study on related trifluoromethyl-substituted compounds demonstrated that these compounds could promote apoptosis in hepatoma cells by regulating Bcl-2 and Bax expression levels. The introduction of trifluoromethyl groups was found to enhance anti-tumor potency significantly .
  • Neurotransmitter Interaction : Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function. The introduction of the piperidine moiety in certain compounds has improved their ability to cross the blood-brain barrier, enhancing their therapeutic efficacy against neurodegenerative diseases like Alzheimer's .
  • Inflammation Modulation : The compound's ability to inhibit NF-κB activation suggests potential applications in treating inflammatory diseases. In vitro studies have shown that related compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)benzaldehydeTrifluoromethyl group onlySimpler structure, less biological complexity
5-Nitro-2-(piperidin-1-yl)benzaldehydeNitro group includedDifferent pharmacological properties due to nitro
4-(Piperidin-1-yl)-3-trifluoromethylbenzaldehydeDifferent trifluoromethyl positionVariation in electronic properties affecting reactivity

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